molecular formula C24H26N2O5 B11077832 methyl 11-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B11077832
M. Wt: 422.5 g/mol
InChI Key: CFFSWIJKYJMZAO-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of dibenzo[b,e][1,4]diazepines , which are bicyclic heterocyclic structures.
  • Its systematic name is quite a mouthful, so let’s break it down:

      Methyl: Indicates the presence of a methyl group (CH₃) attached to the compound.

      11-(3-ethoxy-4-hydroxyphenyl): Refers to a substituent with an ethoxy group (C₂H₅O) and a hydroxy group (OH) attached to the 11th position of the diazepine ring.

      3-methyl-1-oxo-2,3,4,5,10,11-hexahydro: Describes the fused hexahydro ring system.

      Dibenzo[b,e][1,4]diazepine-2-carboxylate: The core structure consists of two benzene rings fused to the diazepine ring, with a carboxylate group (COO⁻) at position 2.

  • This compound may have interesting pharmacological properties due to its complex structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. dibenzo[b,e][1,4]diazepines can be synthesized through various methods, including cyclization reactions.
    • Industrial production methods would likely involve multistep syntheses, starting from simpler precursors.
  • Chemical Reactions Analysis

    • As for chemical reactions, we can infer potential transformations based on the functional groups present:

        Oxidation: The hydroxy group could undergo oxidation to form a ketone or carboxylic acid.

        Reduction: Reduction of the carbonyl group (1-oxo) might yield a secondary alcohol.

        Substitution: The ethoxy group could participate in substitution reactions.

    • Common reagents and conditions would depend on the specific reaction, but standard organic chemistry reagents apply.
  • Scientific Research Applications

    • Research on dibenzo[b,e][1,4]diazepines is limited, but they may have potential in medicinal chemistry:

        Anticancer Agents: Some related compounds exhibit antitumor activity.

        Neuropharmacology: Investigation into their effects on neurotransmitter systems.

        Antidepressant Properties: Certain derivatives have shown promise.

        Antibacterial Activity: Exploration of antibacterial potential.

        Other Biological Activities:

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is lacking. It likely interacts with cellular targets, affecting biological pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other dibenzo[b,e][1,4]diazepines, such as diazepam (Valium) and clozapine (an antipsychotic).
    • Uniqueness lies in the specific substitution pattern and the presence of the ethoxy-hydroxyphenyl group.

    Properties

    Molecular Formula

    C24H26N2O5

    Molecular Weight

    422.5 g/mol

    IUPAC Name

    methyl 6-(3-ethoxy-4-hydroxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

    InChI

    InChI=1S/C24H26N2O5/c1-4-31-19-12-14(9-10-18(19)27)22-21-17(25-15-7-5-6-8-16(15)26-22)11-13(2)20(23(21)28)24(29)30-3/h5-10,12-13,20,22,25-27H,4,11H2,1-3H3

    InChI Key

    CFFSWIJKYJMZAO-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC4=CC=CC=C4N2)O

    Origin of Product

    United States

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